

Validating Valganciclovir Efficacy in a Murine CMV Infection Model: A Comparative Guide

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Compound of Interest

Compound Name: Valganciclovir

Cat. No.: B601543

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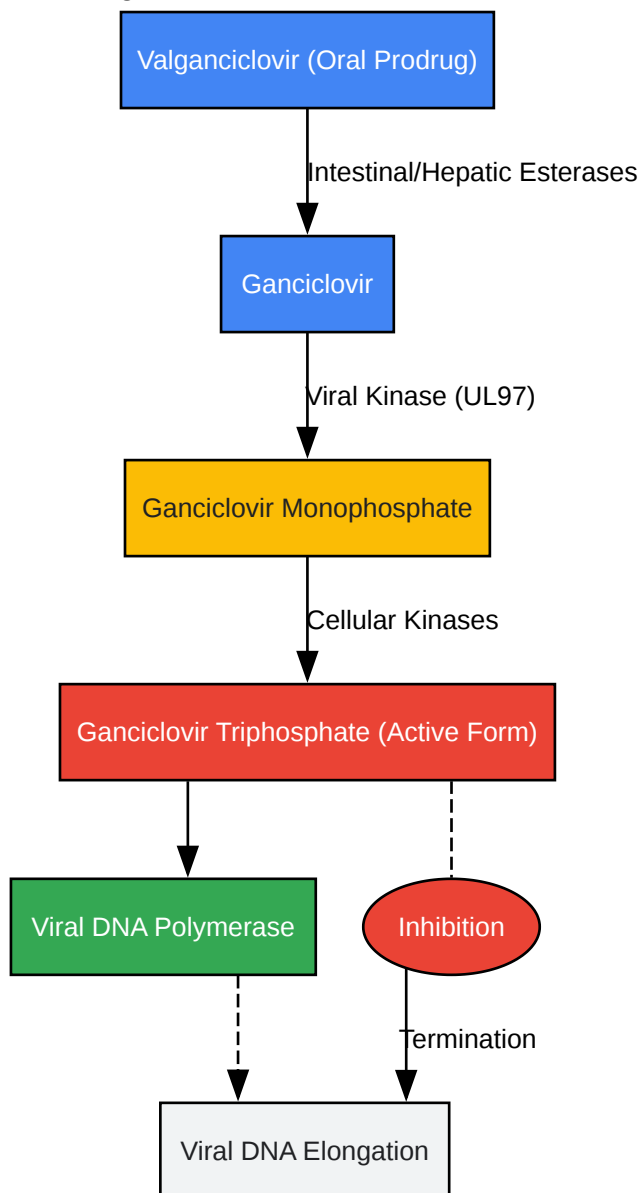
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of **Valganciclovir**'s efficacy within a murine cytomegalovirus (MCMV) infection model. Given that **Valganciclovir** is a prodrug of Ganciclovir (GCV) with enhanced oral bioavailability, its in vivo efficacy is predicated on the well-established antiviral activity of Ganciclovir against MCMV. This document synthesizes data from studies on Ganciclovir and other antivirals in murine models to present a comparative framework for evaluating **Valganciclovir**.

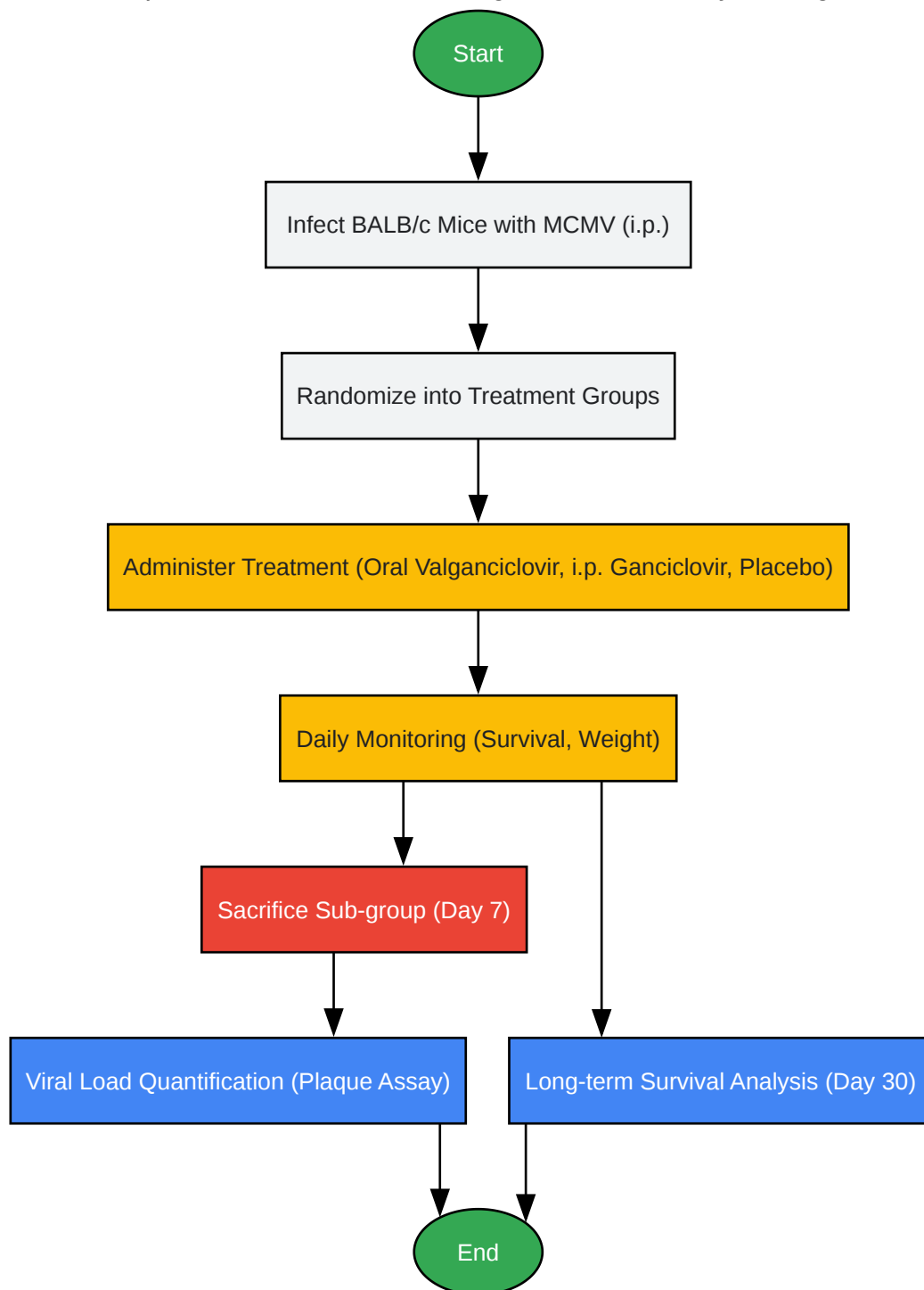
Mechanism of Action

Valganciclovir is an L-valyl ester prodrug of Ganciclovir. Following oral administration, it is rapidly converted to Ganciclovir by esterases in the intestine and liver. Ganciclovir is then taken up by cells and, in CMV-infected cells, is preferentially phosphorylated to Ganciclovir triphosphate. This active form competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation and suppression of viral replication.

Valganciclovir Mechanism of Action



Experimental Workflow for Valganciclovir Efficacy Testing



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